molecular formula C17H10O B185371 Pyrene-2-carbaldehyde CAS No. 68967-09-9

Pyrene-2-carbaldehyde

Cat. No.: B185371
CAS No.: 68967-09-9
M. Wt: 230.26 g/mol
InChI Key: HCZHFOVHJWZHFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pyrene-2-carbaldehyde is a chemical compound that belongs to the family of pyrene derivatives. It is a yellowish solid that is commonly used in scientific research applications due to its unique properties. This compound has been studied extensively due to its potential applications in various fields, including nanotechnology, materials science, and biochemistry.

Mechanism of Action

The mechanism of action of pyrene-2-carbaldehyde is based on its ability to interact with various molecules. It has been shown to bind to amino acids and peptides via hydrogen bonding and hydrophobic interactions. It has also been shown to interact with proteins via electrostatic interactions and hydrophobic interactions.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating caspase enzymes. It has also been shown to inhibit the growth of bacteria by disrupting their cell membranes.

Advantages and Limitations for Lab Experiments

Pyrene-2-carbaldehyde has several advantages for lab experiments. It is readily available and relatively inexpensive. It is also highly stable and can be stored for long periods without degradation. However, it has some limitations, including its low solubility in water and its potential toxicity.

Future Directions

There are several future directions for the use of pyrene-2-carbaldehyde in scientific research. One potential application is in the development of fluorescent sensors for the detection of biomolecules. Another potential application is in the synthesis of novel materials with unique properties. Additionally, this compound could be used as a starting material for the synthesis of new drugs with potential therapeutic applications.
Conclusion:
In conclusion, this compound is a versatile chemical compound with numerous scientific research applications. Its unique properties make it an attractive building block for the synthesis of various materials, and its ability to interact with biomolecules makes it a valuable tool for the detection of various molecules. While there are some limitations to its use, this compound has the potential to contribute significantly to scientific research in the future.

Synthesis Methods

Pyrene-2-carbaldehyde can be synthesized by reacting pyrene with formyl chloride in the presence of a catalyst. The reaction proceeds via a Friedel-Crafts acylation mechanism, which involves the addition of an acyl group to an aromatic ring. The resulting product is then purified by recrystallization.

Scientific Research Applications

Pyrene-2-carbaldehyde has numerous scientific research applications due to its unique properties. It has been used as a fluorescent probe for the detection of various molecules, including amino acids, peptides, and proteins. It has also been used as a building block for the synthesis of various materials, including polymers and nanoparticles.

Properties

68967-09-9

Molecular Formula

C17H10O

Molecular Weight

230.26 g/mol

IUPAC Name

pyrene-2-carbaldehyde

InChI

InChI=1S/C17H10O/c18-10-11-8-14-6-4-12-2-1-3-13-5-7-15(9-11)17(14)16(12)13/h1-10H

InChI Key

HCZHFOVHJWZHFP-UHFFFAOYSA-N

SMILES

C1=CC2=C3C(=C1)C=CC4=C3C(=CC(=C4)C=O)C=C2

Canonical SMILES

C1=CC2=C3C(=C1)C=CC4=C3C(=CC(=C4)C=O)C=C2

Origin of Product

United States

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